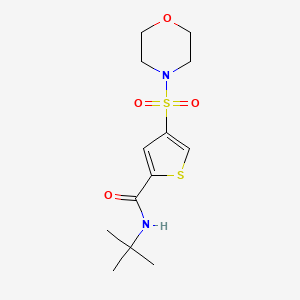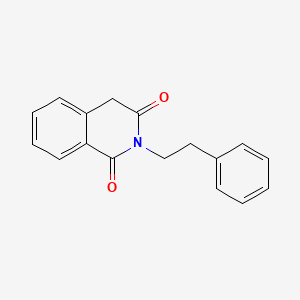
2-(2-phenylethyl)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-1,3(2H,4H)-isoquinolinedione is a compound that has been studied for its various chemical properties and reactions. It falls within the category of isoquinoline derivatives, which are of interest due to their potential in pharmaceutical applications and fundamental chemical research.
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound involves the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines to 2-(β-acylamido-ethyl)-acetophenomes, serving as intermediates for further synthesis. This method allows for the introduction of various substituents, enhancing the compound's analgesic and spasmolytic properties, particularly with halogenated phenylethyl groups (Brossi et al., 1960).
Molecular Structure Analysis
Computational and experimental techniques have been employed to characterize the molecular structure of similar compounds. Techniques such as UV–vis, fluorescence, FT-IR, and 1H-MNR elucidate the structure, stability, and optical properties, providing insights into the compound's behavior and potential applications (Kumar et al., 2019).
Chemical Reactions and Properties
Isoquinoline derivatives exhibit various chemical reactions, including cyclization and functionalization, contributing to their versatility in synthetic chemistry. For example, the Rh(III)-catalyzed defluorinative [4 + 2] annulation with 2-diazo-3,3,3-trifluoropropanoate has been developed for the synthesis of functionalized isoquinolines, showcasing the compound's reactivity and potential for generating structurally diverse derivatives (Li et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives have been studied, including their thermal stability and optical properties. These characteristics are crucial for understanding the compound's behavior under various conditions and its potential utility in materials science and photonic applications.
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are influenced by their molecular structure, which can be modified to enhance certain properties such as non-linear optical (NLO) responses. Studies on derivatives have highlighted the significant effect of terminal donor/acceptor groups on NLO responses, illustrating the compound's potential in the development of materials with desirable electronic and optical properties (Kumar et al., 2019).
特性
IUPAC Name |
2-(2-phenylethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14-8-4-5-9-15(14)17(20)18(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXZWGZTKAXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247152 |
Source


|
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53558-67-1 |
Source


|
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

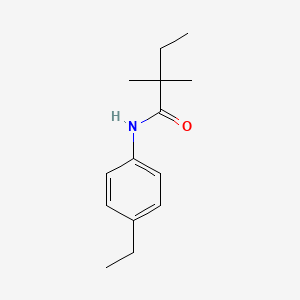
![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)
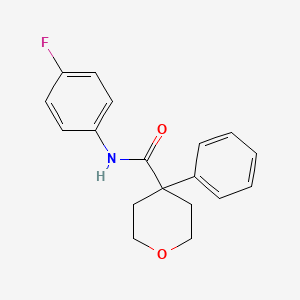
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)

cyanamide](/img/structure/B5602566.png)


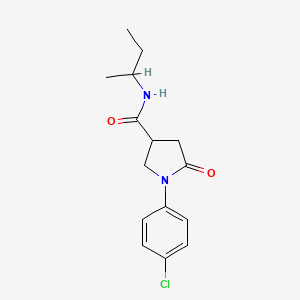
![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
